Boc-D-Arg-OH.HCl

Descripción general

Descripción

N-BOC-D-Arginine hydrochloride, also known as N-BOC-D-Arginine hydrochloride, is a useful research compound. Its molecular formula is C11H23ClN4O4 and its molecular weight is 274,4*36,5*18,0 g/mole. The purity is usually 95%.

BenchChem offers high-quality N-BOC-D-Arginine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-BOC-D-Arginine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

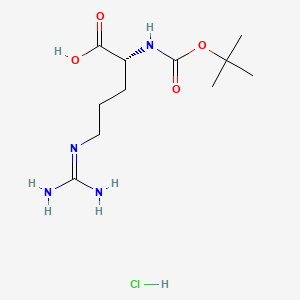

Boc-D-Arg-OH.HCl se utiliza a menudo en la síntesis química debido a sus propiedades únicas. El grupo Boc (terc-butoxicarbonilo) es un grupo protector común utilizado en la síntesis orgánica {svg_1}. Es particularmente útil en la síntesis de péptidos, donde puede proteger el grupo amino de aminoácidos como la arginina {svg_2}.

Investigación Bioquímica

En la investigación bioquímica, this compound puede utilizarse para estudiar la estructura y función de las proteínas. El componente D-arginina de la molécula puede incorporarse a péptidos para estudiar los efectos de la estereoquímica en la actividad biológica {svg_3}.

Aplicaciones Farmacéuticas

This compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos. Por ejemplo, podría utilizarse para sintetizar fármacos basados en péptidos con mayor estabilidad o actividad modificada {svg_4}.

Ciencia de Materiales

En la ciencia de materiales, this compound podría utilizarse para crear materiales novedosos con propiedades únicas. Por ejemplo, podría utilizarse para sintetizar materiales basados en péptidos para su uso en la administración de fármacos o la ingeniería de tejidos {svg_5}.

Cromatografía

This compound podría utilizarse en cromatografía, un método utilizado para separar mezclas. El compuesto podría utilizarse como un estándar o una molécula diana en la cromatografía de afinidad {svg_6}.

Química Analítica

En química analítica, this compound podría utilizarse como reactivo o estándar en varios ensayos. Por ejemplo, podría utilizarse en ensayos diseñados para medir la actividad de las enzimas que modifican los residuos de arginina {svg_7}.

Mecanismo De Acción

Target of Action

It is known that d-arginine, the core amino acid in this compound, plays a role in the inhibition of glutamate-induced nitric oxide production in rats .

Mode of Action

The boc group in the compound is a protective group used in peptide synthesis . It can be cleaved by mild acidolysis , which may influence its interaction with its targets.

Biochemical Pathways

The compound’s core amino acid, d-arginine, is known to be involved in the nitric oxide production pathway .

Pharmacokinetics

The compound is soluble in water or 1% acetic acid , which may influence its bioavailability.

Action Environment

The compound is recommended to be stored at 2-8°c in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.

Actividad Biológica

N-BOC-D-Arginine hydrochloride is a derivative of the amino acid arginine, specifically protected with a tert-butyloxycarbonyl (Boc) group. This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₁₁H₂₃ClN₄O₄

- Appearance : White to almost white crystalline powder

- Density : Approximately 1.29 g/cm³

The Boc group serves as a protective mechanism for the amino group, facilitating selective modifications during peptide synthesis. This characteristic is crucial for researchers aiming to create peptide analogs with specific functionalities.

Mechanisms of Biological Activity

N-BOC-D-Arginine hydrochloride exhibits multiple biological activities attributed to its parent compound, D-arginine. Key mechanisms include:

- Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis, essential for vascular function and cellular signaling. NO plays a critical role in regulating blood flow and modulating various physiological processes .

- Modulation of Enzyme Activity : Research indicates that arginine derivatives can influence enzyme activity and receptor interactions, which may lead to therapeutic benefits in various clinical settings .

Applications in Research and Therapy

N-BOC-D-Arginine hydrochloride is utilized in several fields, including:

- Peptide Synthesis : It serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids and facilitating the creation of complex peptide structures .

- Drug Development : The compound is significant in developing new pharmaceuticals, particularly those involving arginine derivatives that enhance drug efficacy and bioavailability .

- Biotechnology : It aids in the stabilization and solubility of proteins during recombinant protein production, which is vital for the expression and purification processes .

Case Studies and Experimental Evidence

- Athletic Performance :

- Anti-inflammatory Properties :

- Anticancer Activity :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of N-BOC-D-Arginine hydrochloride compared to other arginine derivatives:

| Activity Type | N-BOC-D-Arginine Hydrochloride | L-Arginine Hydrochloride | Other Derivatives |

|---|---|---|---|

| Nitric Oxide Production | High | High | Moderate |

| Antioxidant Activity | Moderate | Low | High |

| Anticancer Effects | Significant | Moderate | Significant |

| Anti-inflammatory | High | Moderate | Variable |

Propiedades

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDELGKMVZYHPPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-06-4 | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.